5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid
Description
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-4-12-8(5-11-6)2-1-3-8/h6H,1-5H2,(H,9,10) |
InChI Key |
GJGDEAIOFOCEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC(CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of diols with carboxylic acids under acidic conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, emphasizing differences in heteroatom placement, substituents, and functional groups:
Physicochemical Properties
- Polarity: The number and position of oxygen atoms significantly influence polarity. For instance, 5,8-dioxaspiro analogs (two oxygens) are likely more polar than mono-oxa variants like 2-oxaspiro[3.5]nonane-7-carboxylic acid.
- Solubility : Carboxylic acid groups enhance water solubility, making these compounds suitable for aqueous reaction conditions.
- Stability: Room-temperature storage of 2-oxaspiro[3.5]nonane-7-carboxylic acid suggests robustness, while Boc-protected analogs require inert conditions to prevent deprotection.
Key Research Findings
- Synthetic Efficiency: The 4-step synthesis of 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid achieves high yields, emphasizing the feasibility of scalable routes for complex spirocycles.
- Structural Rigidity: Spirocyclic frameworks improve pharmacokinetic profiles by reducing conformational flexibility, as seen in analogs like 2-oxa-7-azaspiro[4.4]nonane.
- Diversity-Oriented Synthesis : Catalogs from Enamine Ltd. and PharmaBlock Sciences highlight over 20 spirocyclic variants, underscoring their prominence in medicinal chemistry.
Biological Activity
5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- IUPAC Name : 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid
- CAS Number : 2624131-84-4
The compound features a spirocyclic structure that contributes to its biological properties. The presence of dioxolane rings and a carboxylic acid functional group enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro.
The mechanism through which 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The carboxylic acid group may interact with active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to specific receptors could alter signaling pathways related to inflammation and cell proliferation.
Anticancer Activity Study
A study was conducted using human breast cancer cell lines (MCF-7) treated with varying concentrations of 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid. The results indicated a dose-dependent inhibition of cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations.
Anti-inflammatory Effects
In another study, the compound was tested for its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages:
| Treatment | NO Production (µM) |
|---|---|
| Control | 25 |
| LPS | 40 |
| LPS + Compound (50 µM) | 15 |
The results demonstrated a substantial reduction in NO levels when treated with the compound, suggesting anti-inflammatory potential.
Comparative Analysis
To better understand the unique properties of 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid | Moderate | Significant | Significant |
| Indole-3-acetic acid | High | Moderate | Low |
| Salicylic acid | Low | Moderate | High |
This table illustrates that while some compounds exhibit strong antimicrobial or anti-inflammatory activities, the spirocyclic structure of 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid may confer unique advantages in anticancer and anti-inflammatory contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization reactions or ring-opening strategies. For example, analogous spirocyclic compounds (e.g., 7-Oxaspiro[3.5]nonane-2-carboxylic acid) are synthesized via cyclization of diols or ketones with carboxylic acid precursors under acidic or basic conditions. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or BKMS_METABOLIC databases) can predict feasible routes, prioritizing intermediates like spirocyclic ethers or ester-protected derivatives . Key steps include optimizing reaction time, solvent polarity (e.g., pyridine for cyclization), and protecting group strategies to stabilize reactive intermediates .
Q. Which analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) is essential for confirming the spirocyclic framework and substituent positions. X-ray crystallography resolves absolute stereochemistry, while Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid moiety. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid (CID 155820201) was characterized via these methods, with specific attention to coupling constants in NMR to distinguish axial/equatorial substituents .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid while minimizing side reactions?
- Methodological Answer : Yield optimization requires systematic parameter screening:
- Temperature : Lower temperatures (e.g., –20°C) reduce epimerization in sensitive intermediates .
- Catalysts : Lewis acids (e.g., BF3·OEt2) enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres prevent oxidation .
Computational tools (e.g., density functional theory (DFT)) model transition states to predict regioselectivity and side reactions .
Q. How can contradictory data on the biological activity of this compound be resolved across studies?
- Methodological Answer : Discrepancies may arise from stereochemical variations, impurities, or assay conditions. To address this:
- Comparative Assays : Re-evaluate activity using standardized in vitro models (e.g., enzyme inhibition assays with controlled pH and cofactors).
- Purity Analysis : Employ HPLC-MS to quantify impurities (>98% purity threshold).
- Molecular Modeling : Dock the compound into target proteins (e.g., enzymes) to identify binding modes influenced by spirocyclic conformation .
Q. What strategies enable the incorporation of this compound into functional polymers for material science applications?
- Methodological Answer : The carboxylic acid group allows copolymerization via step-growth or ring-opening polymerization:
- Copolymer Design : React with diols or diamines to form polyesters or polyamides.
- Functionalization : Introduce fluorinated or aromatic side chains to enhance thermal stability (e.g., 9,9-difluoro derivatives improve hydrophobicity) .
- Characterization : Use differential scanning calorimetry (DSC) to monitor glass transition temperatures (Tg) and thermogravimetric analysis (TGA) for degradation profiles .
Q. How does stereochemistry at the spiro center influence reactivity, and what methods validate these effects?
- Methodological Answer : The spiro junction’s stereochemistry dictates ring strain and electronic properties. For example, axial vs. equatorial carboxylic acid positioning alters hydrogen-bonding capacity. Stereochemical validation involves:
- Chiral HPLC : Separates enantiomers for biological testing.
- Vibrational Circular Dichroism (VCD) : Correlates absolute configuration with spectral data .
Q. What computational approaches predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites on the spiro framework.
- Machine Learning : Train models on Reaxys data to predict reaction outcomes (e.g., preferential functionalization at the 7-carboxylic acid group vs. ether oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
